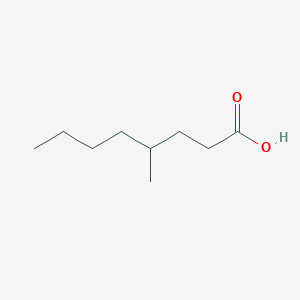

4-Methyloctanoic acid

説明

an aggregation pheromone of rhinocerus beetles; structure in first source

Structure

3D Structure

特性

IUPAC Name |

4-methyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-4-5-8(2)6-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGGANXCVQPIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866453 | |

| Record name | Octanoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear, colourless liquid with a goat, costus, mutton odour | |

| Record name | 4-Methyloctanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/57/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.900-0.908 (20°/20°) | |

| Record name | 4-Methyloctanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/57/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

54947-74-9 | |

| Record name | 4-Methyloctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54947-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyloctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054947749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5545264N9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methyloctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physical and chemical properties of 4-Methyloctanoic acid?

An In-depth Technical Guide to 4-Methyloctanoic Acid

Introduction

This compound, also known as 4-methylcaprylic acid, is a branched-chain fatty acid.[1] It is a natural compound that plays a significant role in the characteristic flavor and odor of sheep and goat milk, often described as a "goaty" or "muttony" flavor.[2][3] This medium-chain fatty acid consists of an eight-carbon chain with a methyl group located on the fourth carbon.[1][4] Its applications extend to the flavor and fragrance industry, where it is used in cheese, meat, and tobacco flavorings.[5][6] Additionally, it serves as an intermediate in various organic syntheses.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols.

Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[4][7] It possesses a characteristic fatty, waxy, and creamy odor.[6][7] The branched nature of its hydrocarbon chain results in a lower melting point compared to its straight-chain counterpart, octanoic acid.[1]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [7][8] |

| Odor | Goat, costus, mutton, waxy, fatty, dairy, creamy, milky | [6][7][8] |

| Boiling Point | 149 °C at 22 mmHg120-122 °C at 2.00 mm Hg~260-265 °C | [4][5][7] |

| Melting Point | ~15-20 °C | [4] |

| Density | 0.900-0.908 g/mL at 20°C/20°C0.91 g/mL at 25 °C | [2][5][8] |

| Refractive Index | 1.433-1.440 at 20°C | [5][8] |

| Vapor Pressure | 0.0057 mmHg at 25 °C | [7] |

| Flash Point | > 110 °C (> 230 °F) | [7] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform.[1][4][7] Soluble in DMSO at 100 mg/mL.[2][3] | [1][2][3][4][7] |

Chemical Properties

As a carboxylic acid, this compound exhibits typical acidic reactivity. It can participate in acid-base reactions, esterification with alcohols, and amide formation with amines.[4] Reduction of the carboxylic acid group yields the corresponding alcohol, 4-methyloctanol.[4]

Table 2: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O₂ | [4][8] |

| Molecular Weight | 158.24 g/mol | [5][8][9] |

| IUPAC Name | This compound | [4][8] |

| CAS Number | 54947-74-9 | [5][8] |

| pKa | Estimated to be around 4.8-5.0 | [4] |

| LogP (o/w) | 3.25 | [7] |

| SMILES | CCCCC(C)CCC(=O)O | [8] |

| InChI Key | LEGGANXCVQPIAI-UHFFFAOYSA-N | [8] |

Spectral Data

-

Mass Spectrometry (MS): Electron ionization mass spectra are available for this compound, providing information on its fragmentation patterns.[10][11]

-

Infrared (IR) Spectroscopy: IR spectra show characteristic bands for the carboxylic acid functional group.[8][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra have been reported, confirming the compound's structure.[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a key intermediate, 2-methyl-1-hexanol, with diethyl malonate.[12] The general steps are as follows:

-

Intermediate Formation: Synthesize 2-methyl-1-hexanol from a suitable starting material like allyl alcohol.[12]

-

Nucleophilic Substitution: Deprotonate diethyl malonate using a strong base. The resulting carbanion then undergoes a nucleophilic substitution reaction with a derivative of 2-methyl-1-hexanol to form 2-(2-methylhexyl) diethyl malonate.[12]

-

Saponification and Decarboxylation: The resulting diester is saponified (hydrolyzed under basic conditions) and then decarboxylated to yield this compound after acidification.[12]

Another reported one-step synthesis involves the catalytic carbomagnesiation of 1-alkenes using EtMgCl and a TaCl₅ catalyst.[13]

Determination of Fatty Acid Composition by Gas Chromatography (GC)

Gas chromatography is a standard and highly sensitive method for the analysis of fatty acids.[14] Since fatty acids themselves have high boiling points, they are typically converted to more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to analysis.[14]

Methodology:

-

Sample Preparation (Derivatization):

-

Saponification: Complex lipids (e.g., triglycerides) are hydrolyzed using a base (e.g., NaOH in methanol) to release free fatty acids.[15][16]

-

Transesterification: The free fatty acids are then converted to FAMEs by reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF₃ or HCl).[14][16] This process can also directly convert glycerides to FAMEs.[14]

-

Extraction: The resulting FAMEs are extracted from the reaction mixture using an organic solvent like hexane.[16]

-

-

Gas Chromatography Analysis:

-

An aliquot of the FAMEs solution is injected into the gas chromatograph.[16]

-

The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase.[14]

-

Separation of FAMEs occurs based on their boiling points and interaction with the stationary phase.[16]

-

-

Detection and Quantification:

-

As the separated FAMEs exit the column, they are detected by a flame ionization detector (FID) or a mass spectrometer (MS).[15][16]

-

The retention time of each peak is used to identify the specific fatty acid by comparison to known standards.[16]

-

The area under each peak is proportional to the amount of that fatty acid, allowing for quantification, often using an internal standard for accuracy.[16][17]

-

Determination of pKa by Potentiometric Titration

The pKa of a carboxylic acid can be determined experimentally by potentiometric titration. This involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally.[18]

Methodology:

-

Preparation:

-

Titration:

-

Place the this compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add the NaOH titrant in small, precise increments.

-

After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added.[18]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This point corresponds to the midpoint of the steepest part of the titration curve (the inflection point).[19]

-

Perform multiple titrations to ensure accuracy and calculate the average pKa.[18]

-

Visualizations

Caption: Key chemical reactions of this compound.

Caption: Workflow for Fatty Acid Analysis by Gas Chromatography.

References

- 1. CAS 54947-74-9: this compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Key Strategies To Control 4-methyl Octanoic Acid Levels [chemicalbull.com]

- 5. (±)-4-メチルオクタン酸 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-methyl octanoic acid, 54947-74-9 [thegoodscentscompany.com]

- 7. parchem.com [parchem.com]

- 8. This compound | C9H18O2 | CID 62089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (R)-4-Methyl-octanoic Acid | C9H18O2 | CID 6997333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. CN101525286A - Process for preparing 4-methyl caprylic acid - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. BISC 429 [sfu.ca]

- 15. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]

- 16. youtube.com [youtube.com]

- 17. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

4-Methyloctanoic Acid: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyloctanoic acid, a branched-chain fatty acid (BCFA), is a significant molecule in the fields of food science, animal biology, and potentially, human health. Its presence is a key determinant of the characteristic flavor profiles of dairy and meat products from small ruminants. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and analytical methodologies related to this compound.

Discovery and Significance

The identification of specific branched-chain fatty acids in ruminant fats was a gradual process, with early research focusing on the overall composition of these complex lipids. While it is challenging to pinpoint a single definitive "discovery" paper for this compound, its presence and contribution to the characteristic flavor of mutton were elucidated through a series of studies on the composition of sheep and goat fat. Research has established that this compound, along with other BCFAs, is a primary contributor to the "goaty" or "sheepy" flavor notes in milk and meat.[1]

Natural Occurrence of this compound

This compound is found in a variety of natural sources, most notably in the milk and adipose tissues of ruminant animals such as goats and sheep. Its concentration can vary depending on factors like animal breed, diet, and age.

Quantitative Data on Natural Occurrence

The following table summarizes the reported concentrations of this compound in various natural sources.

| Source | Sample Type | Concentration of this compound | Reference |

| Goat Milk | Milk Fat | 190 to 480 µg/g | [2] |

| Sheep Milk | Milk Fat | 78 to 220 µg/g | [2] |

| Goat Kidney Fat | Fat | 0.0005 mg/mL | [3] |

| Goat Body Fat | Fat | 0.0003 mg/mL | [3] |

Biosynthesis of this compound in Ruminants

In ruminants, branched-chain fatty acids like this compound are primarily synthesized by the microbial population within the rumen.[4] The biosynthetic pathway utilizes branched-chain amino acids as precursors.

References

The Biological Significance of 4-Methyloctanoic Acid in Insects: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyloctanoic acid, a branched-chain fatty acid, plays a crucial, albeit narrowly defined, role in the chemical communication systems of certain insect orders. This technical guide provides an in-depth exploration of its biological significance, with a primary focus on its well-documented function as an aggregation pheromone in Coleoptera, particularly within the Scarabaeidae family. This document synthesizes current knowledge on its behavioral effects, the stereochemistry of its activity, and its synergistic interactions with other semiochemicals. Furthermore, it details the experimental protocols used to elucidate its function, including chemical analysis, electrophysiological assays, and behavioral studies. Finally, it presents putative olfactory signaling and biosynthetic pathways, offering a comprehensive overview for researchers in chemical ecology and those engaged in the development of novel pest management strategies.

Introduction

Chemical communication is a cornerstone of insect behavior, mediating critical interactions such as mating, aggregation, and foraging. Among the vast array of semiochemicals, fatty acids and their derivatives represent a significant class of pheromones. This compound (Figure 1) is a chiral branched-chain fatty acid that has been identified as a key component of the aggregation pheromone in several economically significant pest species of rhinoceros beetles (Coleoptera: Scarabaeidae: Dynastinae), most notably the coconut rhinoceros beetle, Oryctes rhinoceros.[1][2] Its ability to attract both male and female conspecifics to a specific location makes it a molecule of great interest for integrated pest management (IPM) programs.[3] This guide will provide a detailed technical overview of the biological roles and experimental investigation of this compound in insects.

Role in Rhinoceros Beetles (Coleoptera: Scarabaeidae)

The most well-documented biological role of this compound is as a male-produced aggregation pheromone in rhinoceros beetles of the genus Oryctes.[1][3] It is often found in conjunction with its ethyl ester, ethyl 4-methyloctanoate, which is typically the major and more attractive component of the pheromone blend.[1]

Behavioral Effects and Synergism

Field trapping experiments have consistently demonstrated the attractiveness of this compound and its derivatives to Oryctes species. The primary behavioral response elicited is aggregation, where both sexes are attracted to the pheromone source, facilitating mating and exploitation of resources.

Recent studies have highlighted the importance of stereochemistry in the biological activity of this compound. Research on the Guam strain of the coconut rhinoceros beetle (CRB-G) has shown that males produce the (R)-enantiomer of both this compound and ethyl 4-methyloctanoate.[4][5] Field trapping experiments have confirmed that ethyl (R)-4-methyloctanoate is significantly more attractive than the (S)-enantiomer.[6] While this compound alone shows weak attractiveness, the addition of racemic this compound to ethyl 4-methyloctanoate has been shown to significantly increase the capture rate of beetles.[4][5]

The attractiveness of these pheromones can be further enhanced by the presence of host plant volatiles. The addition of material from rotting oil palm fruit bunches or coconut wood to traps baited with the pheromone blend significantly increases beetle capture, indicating a synergistic effect between the insect-produced pheromone and host-plant kairomones.[1]

Quantitative Data on Attractiveness

The following tables summarize quantitative data from field trapping studies on Oryctes rhinoceros, demonstrating the dose-dependent attractiveness of the pheromone components and the influence of stereochemistry.

| Lure Composition | Mean Beetle Captures (per trap per week) | Reference |

| Ethyl (R)-4-methyloctanoate | 5.8 | --INVALID-LINK-- |

| Ethyl (S)-4-methyloctanoate | 1.2 | --INVALID-LINK-- |

| Racemic Ethyl 4-methyloctanoate | 6.2 | --INVALID-LINK-- |

| (R)-4-methyloctanoic acid | 0.5 | --INVALID-LINK-- |

| (S)-4-methyloctanoic acid | 0.3 | --INVALID-LINK-- |

| Racemic this compound | 0.8 | --INVALID-LINK-- |

| Control (no lure) | 0.1 | --INVALID-LINK-- |

| Lure Composition | Dose (mg/day) | Mean Beetle Captures (per trap) | Reference |

| Racemic Ethyl 4-methyloctanoate | 6 | 7.5 | --INVALID-LINK-- |

| Racemic Ethyl 4-methyloctanoate | 9 | 8.2 | --INVALID-LINK-- |

| Racemic Ethyl 4-methyloctanoate | 18 | 9.5 | --INVALID-LINK-- |

| Racemic Ethyl 4-methyloctanoate | 30 | 10.1 | --INVALID-LINK-- |

Significance in Other Insect Orders

While the role of this compound is well-established in rhinoceros beetles, its significance in other insect orders appears to be limited based on current research.

-

Diptera (Flies): There is no significant evidence to suggest that this compound acts as a key semiochemical for major fly species of medical or veterinary importance. While various fatty acids are part of the volatile profiles of hosts that attract flies, this compound has not been identified as a primary attractant or repellent.

-

Hymenoptera (Bees, Wasps, and Ants): The chemical communication systems of social insects like ants and bees are complex and well-studied. Their pheromones typically consist of a wide range of compounds, including hydrocarbons, esters, and alcohols. This compound has not been identified as a significant component of the pheromonal communication in these insects.

-

Hemiptera (True Bugs): Stink bugs and other hemipterans utilize a variety of volatile compounds for alarm and aggregation signals, often including short-chain aldehydes and esters. There is currently no substantial evidence implicating this compound as a key semiochemical in this order.

Based on the available literature, the biological significance of this compound as a semiochemical is primarily concentrated within the Coleoptera, and specifically the family Scarabaeidae.

Experimental Protocols

The identification and characterization of this compound as an insect pheromone rely on a combination of analytical chemistry, electrophysiology, and behavioral assays.

Pheromone Collection and Chemical Analysis (GC-MS)

Objective: To identify and quantify the volatile compounds produced by the insect.

Methodology:

-

Volatile Collection: Live male Oryctes beetles are placed in a clean, aerated glass chamber. Purified air is passed over the beetles, and the effluent air is drawn through a cartridge containing a sorbent material (e.g., Porapak Q or Tenax TA) to trap the volatile organic compounds.

-

Sample Elution: The trapped volatiles are eluted from the sorbent with a high-purity solvent, such as hexane or dichloromethane.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is analyzed using GC-MS to separate and identify the components.

-

Gas Chromatograph (GC): A nonpolar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 280°C) to separate compounds based on their boiling points and polarity.

-

Mass Spectrometer (MS): As compounds elute from the GC column, they are ionized (typically by electron impact ionization at 70 eV), and the resulting mass spectrum is recorded. The mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure.

-

-

Identification: The mass spectrum of the unknown compound is compared to a library of known spectra (e.g., NIST/Wiley) and to the mass spectrum of a synthetic standard of this compound to confirm its identity. Chiral GC columns can be used to separate and identify the specific enantiomers present.

Figure 2. Workflow for GC-MS analysis of insect pheromones.

Electroantennography (EAG)

Objective: To determine if an insect's antenna can detect a specific volatile compound.

Methodology:

-

Antenna Preparation: An antenna is carefully excised from a live beetle. The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution to ensure electrical conductivity.[7] For scarab beetles with lamellate antennae, the antennal club may be gently opened to improve contact with the recording electrode.

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of this compound is injected into the airstream for a short duration (e.g., 0.5 seconds).

-

Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulation indicates a response from the olfactory receptor neurons in the antenna.

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to different compounds and concentrations can be compared to determine the relative sensitivity of the antenna to each stimulus.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In situ lipid profiling of insect pheromone glands by direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guaminsects.net [guaminsects.net]

- 5. A Wind Tunnel for Odor Mediated Insect Behavioural Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ir.lib.seu.ac.lk [ir.lib.seu.ac.lk]

The Pivotal Role of 4-Methyloctanoic Acid as a Flavor Component in Food: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyloctanoic acid, a branched-chain fatty acid, is a significant contributor to the characteristic flavor profiles of various food products, particularly those derived from ruminant animals such as goat and sheep. Its distinct "goaty" or "muttony" aroma makes it a key molecule in the sensory perception of meat and dairy products. This technical guide provides an in-depth analysis of the role of this compound as a flavor component, including its chemical properties, sensory characteristics, and quantitative distribution in different foods. Detailed experimental protocols for its analysis and a proposed biochemical pathway for its formation are also presented.

Introduction

This compound (4-MOA) is a C9 branched-chain fatty acid that plays a crucial role in the flavor chemistry of numerous food items. It is particularly recognized for imparting the characteristic "goaty" or "muttony" flavor notes in goat meat, lamb, and sheep milk products. The presence and concentration of this compound can significantly influence consumer acceptance of these foods. Understanding the factors that control its formation and perception is therefore of great interest to the food and flavor industries.

Chemical Properties:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Fatty, waxy, cheesy, goaty, muttony |

| Boiling Point | 149 °C at 22 mmHg |

| Solubility | Slightly soluble in water; soluble in organic solvents |

Sensory Properties and Flavor Threshold

The sensory perception of this compound is a key aspect of its role in food flavor. It is described as having a fatty, waxy, musty, and cheesy odor, with a distinct "goaty" or "muttony" character. The intensity of this flavor is dependent on its concentration and the food matrix in which it is present.

A study on goat meat demonstrated that most sensory panelists could detect this compound at a concentration of 0.05 ml added to the meat, with higher concentrations becoming less desirable. Another study established the threshold detection level for this compound in mince-meat to be approximately 0.5 ppm.

Quantitative Data of this compound in Foods

The concentration of this compound varies significantly across different food products. The following table summarizes quantitative data from various studies.

| Food Product | Concentration | Reference |

| Goat Kidney Fat (9 months old) | 0.0005 mg/mL (500 µg/g) | |

| Goat Body Fat (9 months old) | 0.0003 mg/mL (300 µg/g) | |

| Goat Milk | 190 - 480 µg/g of milk fat | |

| Goat Cheese | 190 - 480 µg/g of milk fat | |

| Sheep Milk | 78 - 220 µg/g of milk fat | |

| Sheep Cheese | 78 - 220 µg/g of milk fat |

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the extraction and quantification of this compound from a food matrix, such as fat, milk, or cheese.

4.1.1. Materials

-

Internal standard (e.g., deuterated this compound or a similar branched-chain fatty acid)

-

Saponification reagent (e.g., 0.5 M KOH in methanol)

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Pentafluorobenzyl bromide (PFBBr))

-

Organic solvents (e.g., hexane, methanol, diethyl ether)

-

Sodium sulfate (anhydrous)

-

GC-MS system with a suitable capillary column (e.g., DB-225ms)

4.1.2. Procedure

-

Sample Preparation: Homogenize a known weight of the food sample. For solid samples like meat or cheese, a fat extraction step (e.g., Soxhlet extraction) may be necessary.

-

Internal Standard Addition: Add a known amount of the internal standard to the sample.

-

Saponification: Add the saponification reagent to the sample and heat to hydrolyze the triacylglycerols and release the free fatty acids.

-

Extraction: After cooling, acidify the mixture and extract the free fatty acids with an organic solvent like hexane or diethyl ether. Repeat the extraction multiple times for complete recovery.

-

Drying: Dry the combined organic extracts over anhydrous sodium sulfate.

-

Derivatization: Evaporate the solvent and add the derivatization reagent (e.g., BSTFA) to convert the fatty acids into their more volatile trimethylsilyl (TMS) esters. Heat the mixture to ensure complete derivatization.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a temperature program that allows for the separation of this compound from other fatty acids. Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for this compound and the internal standard.

-

Quantification: Create a calibration curve using standards of this compound. Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Sensory Evaluation Protocol

This protocol outlines a descriptive sensory analysis to evaluate the flavor contribution of this compound in a food product.

4.2.1. Panelists

-

Recruit and train a panel of 10-15 individuals with demonstrated sensory acuity.

-

Familiarize panelists with the characteristic aroma and taste of this compound through reference standards at various concentrations.

-

Develop a consensus vocabulary to describe the flavor attributes associated with this compound (e.g., "goaty," "muttony," "cheesy," "waxy").

4.2.2. Sample Preparation

-

Prepare a base food product (e.g., minced goat meat, cheese slurry) with no added this compound (control).

-

Prepare a series of samples by adding known concentrations of this compound to the base product, covering a range from sub-threshold to supra-threshold levels.

-

Code all samples with random three-digit numbers to prevent bias.

4.2.3. Evaluation Procedure

-

Present the samples to the panelists in a controlled environment (sensory booths with controlled lighting and temperature).

-

Provide panelists with unsalted crackers and water to cleanse their palate between samples.

-

Instruct panelists to evaluate the intensity of the agreed-upon flavor attributes for each sample using a line scale (e.g., from 0 = not perceptible to 10 = very strong).

-

Randomize the order of sample presentation for each panelist.

4.2.4. Data Analysis

-

Collect the intensity ratings from all panelists.

-

Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences in flavor attributes between the control and the samples with added this compound.

Biochemical Pathway of Formation

The formation of this compound in ruminants is primarily attributed to the metabolic activity of microorganisms in the rumen. It is a branched-chain fatty acid, and its synthesis involves precursors derived from the catabolism of branched-chain amino acids.

Proposed Biosynthetic Pathway:

-

Propionyl-CoA Formation: Propionyl-CoA, a key precursor, is generated in the rumen through various microbial metabolic pathways, including the fermentation of carbohydrates and the breakdown of some amino acids.

-

Conversion to Methylmalonyl-CoA: Propionyl-CoA is carboxylated to form methylmalonyl-CoA. This reaction is catalyzed by propionyl-CoA carboxylase, a biotin-dependent enzyme.

-

Initiation of Fatty Acid Synthesis: The fatty acid synthase (FAS) complex in rumen bacteria can utilize primers other than acetyl-CoA. For the synthesis of an even-numbered carbon chain with a methyl branch at an even-numbered carbon (like this compound), the synthesis is likely initiated by a standard acetyl-CoA primer.

-

Elongation with Methylmalonyl-CoA: During the elongation phase of fatty acid synthesis, the FAS incorporates methylmalonyl-CoA instead of malonyl-CoA at a specific step. This introduces a methyl group onto the growing fatty acid chain. In the case of this compound, this incorporation would occur during the second elongation cycle.

-

Further Elongation: Subsequent elongation cycles proceed with the addition of standard malonyl-CoA units until the eight-carbon chain is completed.

-

Termination: The fatty acid is released from the FAS complex, yielding this compound.

In cheese, this compound is primarily released from milk fat through the process of lipolysis during ripening. This is carried out by enzymes from the milk itself, the rennet, and the starter and non-starter microbiota.

A Comprehensive Technical Guide to 4-Methyloctanoic Acid: Structural Isomers and Stereochemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Methyloctanoic acid is a branched-chain fatty acid of significant interest due to its role as a pheromone and its contribution to the flavor profiles of various food products. Its bioactivity is intrinsically linked to its specific structural and stereoisomeric forms. This technical guide provides a detailed examination of the structural isomers of this compound, a deep dive into its stereochemistry, and outlines key experimental methodologies for its synthesis, resolution, and characterization. Quantitative data are presented in structured tables, and logical and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Structural Isomerism of Methyloctanoic Acid

Structural isomers possess the same molecular formula (C9H18O2) but differ in the arrangement and connectivity of their atoms. In the case of methyloctanoic acid, this primarily manifests as positional isomerism, where the methyl group is attached at different points along the octanoic acid backbone. Each isomer exhibits unique physical properties.

Caption: Relationship between the molecular formula and positional isomers.

Table 1: Physical Properties of Methyloctanoic Acid Positional Isomers

| IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point |

| 2-Methyloctanoic Acid | C9H18O2 | 158.24 | ~246.5°C (est.)[1] |

| This compound | C9H18O2 | 158.24 | 149°C @ 22 mmHg[2] |

| 6-Methyloctanoic Acid | C9H18O2 | 158.24 | Not readily available |

| 7-Methyloctanoic Acid | C9H18O2 | 158.24 | Not readily available |

| Note: Boiling points can vary significantly with pressure. Molar mass is consistent across isomers.[1][3][4] |

Stereochemistry of this compound

The carbon at the fourth position (C4) of this compound is a stereocenter because it is bonded to four different groups: a propyl group, a methyl group, a -(CH2)2COOH group, and a hydrogen atom. This chirality results in the existence of two non-superimposable mirror images known as enantiomers: (R)-4-methyloctanoic acid and (S)-4-methyloctanoic acid.

Enantiomers share identical physical properties in an achiral environment but differ in their interaction with plane-polarized light (optical activity) and, crucially, in their biological activity. The distinct stereochemistry of these molecules often leads to different interactions with chiral biological receptors, such as those involved in olfaction and pheromone detection.

Caption: Relationship between racemic this compound and its enantiomers.

Biological Significance

The enantiomers of this compound have distinct biological roles. For instance, it is a known aggregation pheromone for the coconut rhinoceros beetle (Oryctes rhinoceros), with studies indicating that the (R)-enantiomer generally elicits a stronger antennal response and results in higher trap catches compared to the (S)-enantiomer.[5] Additionally, this compound is a key compound responsible for the characteristic "goaty" or "mutton" odor of sheep and goat milk.[6][7][8] While 4-ethyloctanoic acid was investigated for the "male effect" in goats, this compound itself did not stimulate ovulation in ewes in one study.[9]

Table 2: Properties of this compound and its Enantiomers

| Property | Racemic (±) Mixture | (R)-Enantiomer | (S)-Enantiomer |

| Molar Mass ( g/mol ) | 158.24[3] | 158.24[10] | 158.24 |

| Density (at 25°C) | ~0.91 g/mL[2] | Identical to Racemate | Identical to Racemate |

| Refractive Index (n20/D) | ~1.433[2] | Identical to Racemate | Identical to Racemate |

| Optical Rotation [α]D | 0° | Negative (-) | Positive (+) |

| Biological Activity | Aggregation pheromone[11]; "Goaty" odor[8] | More active pheromone component[5] | Less active pheromone component[5] |

Experimental Protocols

Synthesis of Racemic this compound

A common and effective method for synthesizing the racemic mixture is through malonic ester synthesis.[12]

Methodology:

-

Intermediate Synthesis: Synthesize a key intermediate, such as 2-methyl-1-hexanol, from a commercially available starting material like allyl alcohol.[12]

-

Halogenation: Convert the alcohol (2-methyl-1-hexanol) to its corresponding alkyl halide (e.g., 1-bromo-2-methylhexane) using a suitable halogenating agent (e.g., PBr3).

-

Malonic Ester Alkylation: Deprotonate diethyl malonate with a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. React this enolate with the prepared alkyl halide (1-bromo-2-methylhexane) in a nucleophilic substitution reaction.

-

Hydrolysis and Decarboxylation: Subject the resulting substituted diethyl malonate to saponification (hydrolysis of the esters) using a strong base (e.g., NaOH), followed by acidification (e.g., HCl).[12] Heating the resulting dicarboxylic acid induces decarboxylation, yielding the final product, racemic this compound.[12][13]

-

Purification: Purify the crude product via vacuum distillation.

Caption: Workflow for the synthesis of racemic this compound.

Chiral Resolution of Enantiomers

Separating the (R) and (S) enantiomers from the racemic mixture is crucial for studying their individual biological activities. This can be achieved through several methods, including enzymatic resolution.[5][14]

Methodology: Enzymatic Resolution

-

Principle: This method utilizes the stereoselectivity of an enzyme, such as a lipase, which will preferentially catalyze a reaction with one enantiomer over the other. For example, esterification of the racemic acid with an alcohol.

-

Reaction Setup: Dissolve racemic this compound and an alcohol (e.g., butanol) in a suitable organic solvent. Add an immobilized lipase, such as Candida antarctica lipase B (CALB).[5]

-

Enzymatic Conversion: The lipase will selectively esterify one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, leaving the unreacted acid enriched in the other enantiomer (e.g., the S-enantiomer).

-

Separation: After a specific reaction time (monitored by GC or HPLC), stop the reaction. Separate the ester from the unreacted carboxylic acid using standard techniques like liquid-liquid extraction (e.g., extracting the acid into a basic aqueous solution).

-

Hydrolysis & Isolation: Hydrolyze the separated ester fraction to recover the alcohol and the enantiomerically enriched acid. Isolate the other enantiomer from the unreacted acid fraction.

-

Purity Analysis: Determine the enantiomeric excess (e.e.) of each fraction using chiral gas chromatography or chiral HPLC.[15]

Caption: Workflow for the chiral resolution of this compound.

Characterization Techniques

A suite of analytical methods is required for the comprehensive characterization of this compound and its isomers.

Table 3: Analytical Techniques for Characterization

| Technique | Purpose | Key Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of structural isomers; Purity assessment. | Positional isomers will have different retention times. The mass spectrum provides a fragmentation pattern for structural confirmation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation. | ¹H and ¹³C NMR spectra provide unique signals for each isomer, confirming the carbon skeleton and functional groups. Enantiomers are indistinguishable in achiral solvents. |

| Chiral Gas Chromatography (GC) / HPLC | Separation and quantification of enantiomers. | Using a chiral stationary phase, the (R) and (S) enantiomers are separated into two distinct peaks, allowing for the determination of enantiomeric excess (e.e.).[15] |

| Polarimetry | Determination of optical activity. | Measures the rotation of plane-polarized light. The sign of rotation [(+) or (-)] distinguishes the enantiomers, but does not directly reveal the (R/S) configuration. |

| Infrared (IR) Spectroscopy | Functional group identification. | A strong, broad absorption around 2500-3300 cm⁻¹ and a sharp absorption around 1700 cm⁻¹ are characteristic of the carboxylic acid O-H and C=O stretching, respectively. |

References

- 1. 2-METHYLOCTANOIC ACID CAS#: 3004-93-1 [m.chemicalbook.com]

- 2. (±)-4-メチルオクタン酸 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C9H18O2 | CID 62089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Methyloctanoic acid | C9H18O2 | CID 10447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-methyl octanoic acid, 54947-74-9 [thegoodscentscompany.com]

- 7. Key Strategies To Control 4-methyl Octanoic Acid Levels [chemicalbull.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. (R)-4-Methyl-octanoic Acid | C9H18O2 | CID 6997333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN101525286A - Process for preparing 4-methyl caprylic acid - Google Patents [patents.google.com]

- 13. CN101165041A - Method for synthesizing 4-methyl octoic acid - Google Patents [patents.google.com]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

- 15. gcms.labrulez.com [gcms.labrulez.com]

Spectroscopic Profile of 4-Methyloctanoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methyloctanoic acid (CAS No. 54947-74-9), a branched-chain fatty acid of interest to researchers, scientists, and professionals in drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 11.5 - 12.0 | br s | 1H | - | -COOH |

| 2.35 | t | 2H | 7.5 | H-2 |

| 1.65 | m | 2H | - | H-3 |

| 1.45 | m | 1H | - | H-4 |

| 1.28 | m | 6H | - | H-5, H-6, H-7 |

| 0.88 | t | 3H | 7.0 | H-8 |

| 0.87 | d | 3H | 6.5 | 4-CH₃ |

Solvent: CDCl₃, Frequency: 200 MHz. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 180.5 | C-1 (C=O) |

| 38.9 | C-5 |

| 34.2 | C-3 |

| 32.7 | C-4 |

| 31.8 | C-2 |

| 29.2 | C-6 |

| 22.8 | C-7 |

| 19.5 | 4-CH₃ |

| 14.0 | C-8 |

Solvent: CDCl₃, Frequency: 50 MHz. Data is representative and may vary slightly based on experimental conditions.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2958 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 2925 | Strong | C-H stretch (asymmetric, CH₂) |

| 2856 | Strong | C-H stretch (symmetric, CH₂) |

| 1708 | Strong | C=O stretch (Carboxylic Acid Dimer) |

| 1465 | Medium | C-H bend (CH₂, CH₃) |

| 1285 | Medium | C-O stretch |

| 935 | Broad | O-H bend (out-of-plane) |

Sample preparation: Neat (liquid film) or ATR.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 158 | < 5 | [M]⁺ (Molecular Ion) |

| 115 | ~20 | [M - C₃H₇]⁺ |

| 101 | ~30 | [M - C₄H₉]⁺ |

| 87 | ~60 | [M - C₅H₁₁]⁺ |

| 73 | ~100 | [C₄H₉O]⁺ |

| 57 | ~85 | [C₄H₉]⁺ |

| 43 | ~75 | [C₃H₇]⁺ |

This data is representative of a typical electron ionization (EI) mass spectrum.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are intended to provide a framework for reproducible experimentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 200 MHz (for ¹H) and 50 MHz (for ¹³C) spectrometer.

-

¹H NMR Acquisition: Standard acquisition parameters are used, including a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A sufficient number of scans are signal-averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a 45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (δ 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat): A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

Sample Preparation (ATR): A small drop of this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer, such as a Bruker Tensor 27, is used for analysis.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty salt plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation and Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound may be derivatized to a more volatile ester (e.g., methyl or trimethylsilyl ester) prior to injection. A dilute solution of the analyte in a suitable solvent (e.g., dichloromethane or hexane) is injected into the GC inlet.

-

Gas Chromatography (GC): A capillary column suitable for fatty acid analysis (e.g., a wax or a 5% phenyl-methylpolysiloxane column) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 250°C) to ensure separation of the analyte from any impurities.

-

Mass Spectrometry (MS): The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization (EI) is typically performed at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-400 amu.

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The NIST Mass Spectrometry Data Center is a valuable resource for spectral comparison.[1]

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic identification and characterization of an organic compound like this compound is depicted in the following diagram.

Caption: Workflow for Spectroscopic Analysis.

References

Biosynthesis pathway of 4-Methyloctanoic acid in organisms.

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyloctanoic acid, a branched-chain fatty acid (BCFA), plays significant roles in various biological systems, acting as a crucial signaling molecule in the form of an aggregation pheromone in rhinoceros beetles, and contributing to the characteristic flavor profile of sheep and goat milk. Understanding its biosynthesis is pivotal for applications ranging from pest control to food science and potentially for the development of novel therapeutics targeting metabolic pathways. This technical guide provides an in-depth exploration of the known and proposed biosynthetic pathways of this compound in bacteria, ruminants, and insects. It summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral medium-chain fatty acid with a methyl group at the C4 position. Its presence in nature is multifaceted, serving as a vital component of the aggregation pheromone in several species of rhinoceros beetles (Oryctes spp.), thereby mediating critical social behaviors.[1][2][3][4] In ruminants such as goats and sheep, it is a key contributor to the distinctive flavor of their milk and meat.[5] The biosynthesis of this branched-chain fatty acid varies across different organisms, reflecting distinct metabolic adaptations. This guide will dissect the known pathways in anaerobic bacteria and ruminants, and explore the putative pathways in insects, providing a comprehensive resource for researchers in the field.

Biosynthesis in Bacteria: The Anaerobic Degradation of n-Hexane

The most well-characterized pathway for the biosynthesis of this compound is found in the anaerobic bacterium Aromatoleum sp. HxN1, where it is an intermediate in the degradation of n-hexane.

The (1-Methylalkyl)succinate Synthase (Mas) Pathway

The initial and rate-limiting step in the anaerobic degradation of n-hexane is the addition of a fumarate molecule to the subterminal carbon of the alkane, a reaction catalyzed by the glycyl radical enzyme (1-methylalkyl)succinate synthase (Mas).[6] This complex enzymatic system is encoded by the mas gene cluster, which includes masC, masD, masE, masB, and masG.[6] The reaction proceeds as follows:

-

n-Hexane + Fumarate → (R)-2-(1-methylpentyl)succinate

This conversion is a radical-mediated process, with the Mas enzyme generating a highly reactive glycyl radical to abstract a hydrogen atom from n-hexane, which then adds to the double bond of fumarate.

Conversion to (R)-2-(2-Methylhexyl)malonic Acid

The exact enzymatic steps for the conversion of (R)-2-(1-methylpentyl)succinate to (R)-2-(2-methylhexyl)malonic acid have not been fully elucidated. However, it is proposed to involve a series of reactions analogous to the β-oxidation of fatty acids, but with a dicarboxylic acid substrate.

Decarboxylation to this compound

The final step in the formation of this compound is the decarboxylation of (R)-2-(2-methylhexyl)malonic acid. While the specific enzyme responsible for this reaction in Aromatoleum sp. HxN1 has not been identified, malonate decarboxylases are known to catalyze such reactions in other biological systems.[7][8][9][10][11]

Diagram of the Bacterial Biosynthesis Pathway of this compound

Biosynthesis in Ruminants: Metabolism of Branched-Chain Amino Acids

In ruminants like goats and sheep, this compound and other BCFAs are primarily synthesized by the microbial population within the rumen. The precursors for these fatty acids are branched-chain amino acids (BCAAs) derived from the animal's diet.[5]

Conversion of Branched-Chain Amino Acids to Branched-Chain α-Keto Acids

The initial step involves the deamination of BCAAs—valine, leucine, and isoleucine—to their corresponding α-keto acids. This reaction is catalyzed by branched-chain amino acid aminotransferases.

Oxidative Decarboxylation and Formation of Branched-Chain Acyl-CoA

The branched-chain α-keto acids undergo oxidative decarboxylation to form branched-chain acyl-CoA molecules with one less carbon atom. For example, α-ketoisovalerate (from valine) is converted to isobutyryl-CoA.

Elongation to Longer-Chain BCFAs

These branched-chain acyl-CoA primers are then elongated by the fatty acid synthase (FAS) system of the rumen bacteria, with malonyl-CoA serving as the two-carbon donor in each elongation cycle. This process leads to the synthesis of a variety of odd- and branched-chain fatty acids, including this compound, though the specific BCAA precursor for the 4-methyl branch is not definitively established.

Diagram of the Ruminant Biosynthesis Pathway of Branched-Chain Fatty Acids

Putative Biosynthesis in Insects: Pheromone Production

The biosynthesis of this compound in rhinoceros beetles (Oryctes spp.) has not been experimentally elucidated. However, based on known pathways of fatty acid-derived pheromone synthesis in other insects, a putative pathway can be proposed.[2][3][4][12] Insect pheromones are often derived from common fatty acids through a series of modifications including desaturation, chain-shortening, and functional group modifications.[1][13][14]

It is plausible that rhinoceros beetles utilize a modified fatty acid synthesis pathway, potentially incorporating a methyl branch from a precursor derived from a branched-chain amino acid, similar to the process in ruminants, or through the action of a methyltransferase on a fatty acid intermediate. The resulting branched-chain fatty acid would then be released as this compound. Further research, including radiolabeling studies, is required to confirm this hypothesis.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. The following table summarizes the available information on the concentration of this fatty acid in ruminant tissues.

| Organism | Tissue | Concentration of this compound | Reference |

| Goat | Kidney Fat | 0.0005 mg/ml | [15] |

| Goat | Body Fat | 0.0003 mg/ml | [15] |

| Sheep | Milk Fat | 78 to 220 µg/g | [5] |

Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of analytical and molecular techniques. Below are detailed methodologies for key experiments relevant to studying this compound biosynthesis.

Stable Isotope Tracing to Identify Precursors

Objective: To identify the metabolic precursors of this compound in a given organism.

Methodology:

-

Selection and Administration of Labeled Substrates: Based on hypothesized pathways, select stable isotope-labeled precursors (e.g., ¹³C-labeled n-hexane for bacteria, ¹³C-labeled branched-chain amino acids for ruminant microbes or insects). Administer the labeled substrate to the organism or cell culture.

-

Sample Collection and Lipid Extraction: At various time points, collect relevant biological samples (e.g., bacterial cell pellets, rumen fluid, insect pheromone glands). Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).

-

Derivatization to Fatty Acid Methyl Esters (FAMEs): Saponify the lipid extract with methanolic NaOH and then methylate the resulting free fatty acids using BF₃-methanol to form FAMEs.

-

GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). The mass spectrometer will detect the incorporation of the ¹³C label into this compound methyl ester, confirming its precursor.

Diagram of the Stable Isotope Tracing Workflow

Enzyme Assays for Key Biosynthetic Steps

Objective: To measure the activity of enzymes involved in the biosynthesis of this compound.

Methodology (Example: (1-Methylalkyl)succinate Synthase Activity):

-

Preparation of Cell-Free Extract: Grow the bacterium of interest (e.g., Aromatoleum sp. HxN1) under appropriate conditions. Harvest the cells and prepare a cell-free extract by sonication or French press.

-

Assay Mixture: Prepare an anaerobic assay mixture containing the cell-free extract, n-hexane, fumarate, and necessary cofactors.

-

Incubation: Incubate the reaction mixture under anaerobic conditions for a defined period.

-

Extraction and Analysis: Stop the reaction and extract the products. Analyze the formation of (R)-2-(1-methylpentyl)succinate using GC-MS or LC-MS.

-

Quantification: Quantify the product formed and calculate the enzyme activity (e.g., in nmol of product formed per minute per mg of protein).

Conclusion and Future Directions

The biosynthesis of this compound is a fascinating example of metabolic diversity, with distinct pathways operating in different organisms. While the anaerobic bacterial pathway involving n-hexane degradation is partially understood, and the role of branched-chain amino acids in ruminant BCFA synthesis is established, significant knowledge gaps remain. The biosynthetic route in insects, where it functions as a critical pheromone, is a particularly important area for future research. Elucidating this pathway could open new avenues for the development of highly specific and environmentally friendly pest management strategies.

Further research should focus on:

-

Identifying the missing enzymes in the bacterial pathway for the conversion of (1-methylpentyl)succinate to this compound.

-

Conducting detailed studies, including radiolabeling and transcriptomic analyses, to uncover the biosynthetic pathway of this compound in rhinoceros beetles.

-

Characterizing the kinetics and regulatory mechanisms of the key enzymes in these pathways to provide a more complete quantitative understanding.

A deeper understanding of these biosynthetic pathways will not only advance our fundamental knowledge of metabolism but also provide valuable tools for applications in agriculture, food science, and biotechnology.

References

- 1. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 3. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Insect Pheromones | Chemické listy [chemicke-listy.cz]

- 7. Enzymatic Enantioselective Decarboxylative Protonation of Heteroaryl Malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. Decarboxylation [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Activation of Glycyl Radical Enzymes—Multiscale Modeling Insights into Catalysis and Radical Control in a Pyruvate Formate-Lyase-Activating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. books.rsc.org [books.rsc.org]

- 15. Rumen Microbial Predictors for Short-Chain Fatty Acid Levels and the Grass-Fed Regimen in Angus Cattle - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Toxicological Profile and Safety Data for 4-Methyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyloctanoic acid (CAS No. 54947-74-9), a branched-chain fatty acid, is utilized in various industrial applications, including as a fragrance ingredient. A comprehensive understanding of its toxicological profile is essential for ensuring its safe handling and use. This technical guide provides a detailed overview of the available safety data for this compound, focusing on key toxicological endpoints. The information presented is compiled from safety data sheets and fragrance material safety assessments.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C9H18O2 | [1][2] |

| Molecular Weight | 158.24 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Rancid | [1] |

Toxicological Profile

The primary hazard associated with this compound is its corrosive nature.[1]

Acute Toxicity

Quantitative data for acute oral, dermal, or inhalation toxicity (e.g., LD50 values) for this compound are not available in the public domain.

Skin Corrosion/Irritation

This compound is classified as a corrosive substance that causes severe skin burns.[1][3][4]

Experimental Protocol (General Guideline - OECD 404)

A specific study report for this compound is not publicly available. However, the classification is typically determined using a protocol similar to the OECD Guideline 404 for Acute Dermal Irritation/Corrosion.

-

Test System: Albino rabbits are commonly used.

-

Procedure: A single dose of the test substance (typically 0.5 mL for a liquid) is applied to a small area of clipped skin (approximately 6 cm²). The application site is covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The duration of exposure is typically 4 hours.

-

Observation: After exposure, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours). For corrosive substances, irreversible tissue damage is observed.

-

Scoring: The severity of the skin reactions is graded according to a standardized scoring system.

Logical Relationship for Skin Corrosion Assessment

Caption: Logical flow from dermal exposure to corrosive effects.

Serious Eye Damage/Eye Irritation

Consistent with its corrosive nature to the skin, this compound is also classified as causing severe eye damage.[1][3][4]

Experimental Protocol (General Guideline - OECD 405)

A specific study report for this compound is not publicly available. The classification is generally determined based on a protocol similar to the OECD Guideline 405 for Acute Eye Irritation/Corrosion.

-

Test System: Albino rabbits are typically used.

-

Procedure: A single dose of the test substance (typically 0.1 mL for a liquid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the ocular lesions is graded according to a standardized scoring system. For substances causing severe damage, irreversible effects are observed.

Experimental Workflow for Eye Irritation Assessment

Caption: General workflow for an in vivo eye irritation study.

Respiratory or Skin Sensitization

There is no available data to assess the potential of this compound to cause respiratory or skin sensitization.[1]

Germ Cell Mutagenicity

No data is available regarding the mutagenic potential of this compound.[1]

Carcinogenicity

There is no available data to evaluate the carcinogenic potential of this compound.

Reproductive Toxicity

No data is available to assess the reproductive toxicity of this compound.

Specific Target Organ Toxicity (Single and Repeated Exposure)

There is no available data to determine the specific target organ toxicity of this compound following single or repeated exposure.

Signaling Pathways

There is no information available in the public domain regarding the specific signaling pathways that may be modulated by this compound leading to its toxic effects. Given its corrosive nature, the primary mechanism of toxicity is likely direct, severe damage to cells and tissues upon contact, rather than interaction with specific signaling cascades.

Summary and Conclusions

The available toxicological data for this compound is limited. It is clearly identified as a corrosive substance, posing a significant hazard of severe burns to the skin and eyes upon direct contact. There is a notable lack of quantitative data for acute toxicity, and no information is available for key endpoints such as sensitization, mutagenicity, carcinogenicity, and reproductive or developmental toxicity.

For professionals in research and drug development, it is crucial to handle this compound with appropriate personal protective equipment to prevent any direct contact. Further toxicological studies are warranted to fully characterize the safety profile of this compound. In the absence of specific data, a precautionary approach should be taken, assuming the potential for other toxic effects.

References

4-Methyloctanoic acid CAS number and chemical identifiers.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-methyloctanoic acid, a branched-chain fatty acid with significant relevance in chemical ecology, the flavor and fragrance industry, and as a potential subject of biochemical research. This document consolidates key chemical identifiers, physicochemical properties, synthetic methodologies, and biological functions, presented in a format tailored for a scientific audience.

Core Chemical Information

This compound, also known as 4-methylcaprylic acid, is a medium-chain fatty acid.[1][2] Its structure consists of an eight-carbon chain with a methyl group at the fourth position and a terminal carboxylic acid group.[3] This compound is notably responsible for the characteristic "mutton" or "goaty" odor associated with sheep and goat products.[3][4]

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in literature and databases.

| Identifier Type | Value |

| CAS Number | 54947-74-9[1][5][6] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C9H18O2[1][3] |

| Molecular Weight | 158.24 g/mol [1][3][5] |

| InChI | InChI=1S/C9H18O2/c1-3-4-5-8(2)6-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)[1] |

| InChIKey | LEGGANXCVQPIAI-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCCCC(C)CCC(=O)O[1] |

| Synonyms | 4-Methylcaprylic acid, Hircinoic acid, 4-methyl-octanoic acid[1][7] |

| FEMA Number | 3575[1][5] |

| EC Number | 259-404-2[1][5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[3][7] |

| Odor | Fatty, waxy, musty, with notes of dairy and cream[8] |

| Boiling Point | Approximately 260-265 °C (500-509 °F)[8]; 149 °C at 22 mmHg[5] |

| Melting Point | Approximately 15-20 °C (59-68 °F)[8] |

| Density | Approximately 0.91 g/cm³ at 25 °C[5][8] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether[8] |

| pKa | Estimated to be around 4.8-5.0[8] |

| Refractive Index | n20/D 1.433 (lit.)[5] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. This section provides an overview of a representative synthetic route and a general protocol for a pheromone bioassay involving this compound.

Synthesis of (±)-4-Methyloctanoic Acid

Several synthetic routes for this compound have been reported, including both racemic and asymmetric approaches.[5] A common and efficient method for the racemic synthesis starts from n-hexanal and involves an orthoester Claisen rearrangement as a key step to elongate the carbon chain by two carbons.

Representative Protocol for Racemic Synthesis:

-

Reaction of n-hexanal with a suitable reagent to form an allylic alcohol. This can be achieved through various standard organic chemistry reactions.

-

Orthoester Claisen Rearrangement: The resulting alcohol is reacted with an orthoester (e.g., triethyl orthoacetate) in the presence of a catalytic amount of a weak acid (e.g., propionic acid) at elevated temperatures. This[5][5]-sigmatropic rearrangement yields an ethyl ester with the desired carbon skeleton.

-

Hydrolysis (Saponification): The synthesized ethyl 4-methyloctanoate is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by refluxing with an alcoholic solution of a strong base, such as potassium hydroxide.

-

Acidification: The resulting carboxylate salt is acidified with a mineral acid (e.g., hydrochloric acid) to a pH below the pKa of the carboxylic acid, leading to the precipitation or extraction of this compound.

-

Purification: The final product is purified using standard laboratory techniques such as distillation under reduced pressure or column chromatography.

A Chinese patent describes an alternative route starting from allyl alcohol, which is used to synthesize the key intermediate 2-methyl-1-hexanol. This intermediate then undergoes further reactions, including a nucleophilic substitution with diethyl malonate, followed by saponification, decarboxylation, and acidification to yield this compound.[6]

Asymmetric synthesis often involves the resolution of diastereomeric amides or the use of chiral starting materials or catalysts to produce enantiomerically pure (R)- or (S)-4-methyloctanoic acid.[7]

Pheromone Bioassay

This compound is a known aggregation pheromone for several species of rhinoceros beetles (genus Oryctes).[9] Bioassays are crucial for determining the behavioral effects of this and other semiochemicals.

General Protocol for an Olfactometer Bioassay:

-

Apparatus: A dual-choice olfactometer (Y-tube or four-arm) is typically used. The apparatus allows for the controlled flow of purified, humidified air through two or more arms, one containing the test odor and the other(s) a control (e.g., solvent only).

-

Test Substance Preparation: A solution of this compound in a suitable solvent (e.g., hexane or paraffin oil) is prepared at various concentrations. A specific volume of the solution is applied to a filter paper, which is then placed in the odor arm of the olfactometer.

-

Insect Acclimatization: The test insects (e.g., adult rhinoceros beetles) are acclimatized to the experimental conditions (temperature, humidity, and light) for a specific period before the assay.

-

Behavioral Observation: An individual insect is introduced at the entrance of the olfactometer. The time it takes for the insect to make a choice, the arm it chooses, and the duration it spends in each arm are recorded over a set period.

-

Data Analysis: The choices made by a statistically significant number of insects are analyzed using appropriate statistical tests (e.g., Chi-squared test or G-test) to determine if there is a significant preference for the arm containing this compound compared to the control.

Visualizations: Workflows and Signaling Pathways

To visually represent the complex processes involved in the study of this compound, the following diagrams have been generated using the DOT language.

Caption: A representative workflow for the chemical synthesis of racemic this compound.

Caption: A generalized workflow for conducting a dual-choice olfactometer bioassay.

Caption: A simplified diagram of the ionotropic signal transduction cascade in insect olfaction.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | C9H18O2 | CID 62089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Key Strategies To Control 4-methyl Octanoic Acid Levels [chemicalbull.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101525286A - Process for preparing 4-methyl caprylic acid - Google Patents [patents.google.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. guaminsects.net [guaminsects.net]

A Technical Guide to 4-Methyloctanoic Acid: Commercial Sourcing and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals